2-Amino-2-(4-fluorooxan-4-yl)aceticacid

説明

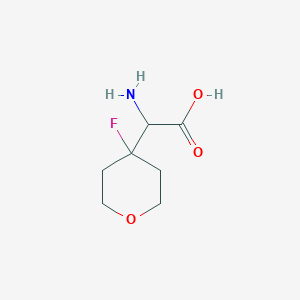

2-Amino-2-(4-fluorooxan-4-yl)acetic acid is a fluorinated alicyclic amino acid derivative characterized by a central oxane (tetrahydrofuran) ring substituted with a fluorine atom at the 4-position and an amino-acetic acid moiety.

特性

分子式 |

C7H12FNO3 |

|---|---|

分子量 |

177.17 g/mol |

IUPAC名 |

2-amino-2-(4-fluorooxan-4-yl)acetic acid |

InChI |

InChI=1S/C7H12FNO3/c8-7(5(9)6(10)11)1-3-12-4-2-7/h5H,1-4,9H2,(H,10,11) |

InChIキー |

KORMEHWGBOJDGD-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1(C(C(=O)O)N)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluorooxan-4-yl)acetic acid typically involves the reaction of 4-fluorooxan-4-yl derivatives with amino acids under controlled conditions. One common method includes the nucleophilic substitution reaction where the fluorooxan ring is introduced to the amino acid backbone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction parameters are fine-tuned to maximize the output while minimizing waste .

化学反応の分析

Types of Reactions

2-Amino-2-(4-fluorooxan-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydroxylamine, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce hydroxylated compounds .

科学的研究の応用

2-Amino-2-(4-fluorooxan-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals.

作用機序

The mechanism by which 2-Amino-2-(4-fluorooxan-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The fluorooxan ring plays a crucial role in its binding affinity and specificity, making it a valuable tool for studying molecular interactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Alicyclic vs. Aromatic Derivatives

Key Compounds:

- (R)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid Structural Feature: Cyclohexane ring with two fluorine atoms. Key Difference: The alicyclic cyclohexane ring lacks the oxygen atom present in the oxane ring, altering electronic and steric properties. Application: Used in β-lactam antibiotic derivatives due to enhanced binding to penicillin-binding proteins .

- 2-Amino-2-(4-fluorophenyl)acetic acid Structural Feature: Aromatic phenyl ring with a para-fluorine substituent. Key Difference: The aromatic system introduces conjugation effects absent in the alicyclic oxane ring. Bioactivity: Demonstrates stronger interactions with biological targets (e.g., enzymes) due to π-π stacking capabilities .

Substituent Variations on Oxane/Phenyl Rings

Key Compounds:

- (S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid Structural Feature: Hydroxyl group at the 2-position of a fluorinated phenyl ring. Application: Explored in chiral drug synthesis .

- 2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid Structural Feature: Cyclopentyloxy group replaces the oxane ring. Key Difference: Bulky cyclopentyloxy substituent increases steric hindrance, reducing membrane permeability compared to the smaller oxane ring .

Halogen Substitution Patterns

Key Compounds:

- Ethyl 2-amino-2-(3,4-difluorophenyl)acetate Structural Feature: Two fluorine atoms on an aromatic ring. Key Difference: Difluorination enhances lipophilicity and membrane interaction compared to mono-fluorinated analogs. Bioactivity: Improved pharmacokinetics in preclinical studies .

- 2-Amino-2-(4-bromo-1H-indol-3-yl)acetic acid Structural Feature: Bromine substitution on an indole ring. Key Difference: Bromine’s larger atomic radius and polarizability alter binding kinetics compared to fluorine. Application: Investigated for anticancer activity .

Stereochemical Variations

Key Compounds:

- (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride Structural Feature: Methyl and fluorine substituents on an aromatic ring. Key Difference: Enantiomeric configuration (R vs. S) influences chiral recognition in enzyme binding. Bioactivity: Shows distinct antimicrobial efficacy compared to its (S)-enantiomer .

- (S)-2-Amino-2-(oxolan-3-yl)acetic acid Structural Feature: Oxane ring with substituents at the 3-position. Key Difference: Positional isomerism of the oxane ring substituent (3- vs. 4-position) affects ring conformation and stability. Application: Studied for enzyme modulation in metabolic pathways .

Comparative Data Table

| Compound Name | Molecular Formula | Key Structural Feature | Bioactivity/Application |

|---|---|---|---|

| 2-Amino-2-(4-fluorooxan-4-yl)acetic acid | C₇H₁₀FNO₃ | 4-Fluorooxane ring | Potential metabolic stability |

| 2-Amino-2-(4-fluorophenyl)acetic acid | C₈H₈FNO₂ | Para-fluorophenyl ring | Enzyme inhibition |

| (S)-2-Amino-2-(oxolan-3-yl)acetic acid | C₆H₁₁NO₃ | 3-Substituted oxane ring | Chiral drug intermediate |

| Ethyl 2-amino-2-(3,4-difluorophenyl)acetate | C₁₀H₁₁F₂NO₂ | Difluorinated aromatic ring | Enhanced lipophilicity |

Research Findings and Trends

- Fluorine’s Role: Fluorination in alicyclic systems (e.g., oxane) improves metabolic stability and bioavailability compared to non-fluorinated analogs .

- Steric Effects : Bulky substituents (e.g., cyclopentyloxy) reduce membrane permeability, while smaller rings (e.g., oxane) balance rigidity and permeability .

- Chiral Specificity : Enantiomeric forms exhibit divergent biological activities, emphasizing the need for stereochemical control in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。